molecular formula C21H22N2O4 B10997218 1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-6-carboxamide

1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-6-carboxamide

Cat. No.: B10997218
M. Wt: 366.4 g/mol
InChI Key: SEHJDXVMFGYYKP-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-6-carboxamide is a synthetic compound of significant interest in pharmacological research, particularly in the study of the endocannabinoid system. Its molecular structure, featuring an indole core substituted with a carboxamide group, is a hallmark of synthetic cannabinoid receptor modulators Source . This compound is designed to serve as a high-affinity probe for investigating the binding interactions and functional efficacy at cannabinoid receptors CB1 and CB2. Researchers utilize this chemical tool to elucidate complex signal transduction pathways, receptor oligomerization, and downstream physiological effects in neuronal and peripheral tissues. Its application is crucial for advancing our understanding of endocannabinoid signaling in various disease models, including neuropathic pain, inflammation, and metabolic disorders Source . The compound is provided exclusively for in vitro research applications in controlled laboratory settings.

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]indole-6-carboxamide

InChI

InChI=1S/C21H22N2O4/c1-26-12-11-23-10-9-15-3-4-17(13-19(15)23)21(25)22-14-20(24)16-5-7-18(27-2)8-6-16/h3-10,13H,11-12,14H2,1-2H3,(H,22,25)

InChI Key

SEHJDXVMFGYYKP-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=C(C=C2)C(=O)NCC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Hydrazone Formation via Japp-Klingemann Protocol

The Japp-Klingemann reaction generates arylhydrazines by coupling diazonium salts with β-keto esters. As demonstrated in the synthesis of carmoxirole, 4-methoxyphenyldiazonium chloride reacts with ethyl 3-oxohexanoate to form hydrazone 6 (Scheme 1). This intermediate undergoes cyclization in concentrated sulfuric acid at 0–5°C to yield 1H-indole-6-carboxylic acid ethyl ester.

Table 1: Reaction Conditions for Hydrazone Cyclization

ParameterValue
Acid CatalystH₂SO₄ (98%)
Temperature0–5°C
Reaction Time4–6 hours
Yield68–72% (literature)

Regioselectivity Challenges

Cyclization of unsymmetrical hydrazones can produce positional isomers. For example, using 4-amino-salicylic acid in analogous syntheses yielded a 6:1 mixture of 6-hydroxy- and 4-hydroxyindoles. To ensure regioselective formation of the 6-carboxamide derivative, electron-donating groups (e.g., methoxy) at the 4-position of the phenyl ring direct cyclization to the para position.

ParameterEffect on Yield
Excess Alkylating AgentIncreases by 15%
Temperature >70°CDecomposition observed
DMF vs. THF22% higher yield in DMF

Post-alkylation, the ethyl ester is hydrolyzed to the carboxylic acid using 2M NaOH in ethanol (80°C, 3 hours), achieving >95% conversion.

Carboxamide Formation via Coupling Reactions

The final step couples 1-(2-methoxyethyl)-1H-indole-6-carboxylic acid with 2-amino-1-(4-methoxyphenyl)ethan-1-one.

Carbodiimide-Mediated Coupling

  • Activation : Carboxylic acid (1 eq) reacts with EDCI (1.5 eq) and HOBt (1 eq) in DCM at 0°C for 30 minutes.

  • Amination : Addition of 2-amino-1-(4-methoxyphenyl)ethan-1-one (1.1 eq) and DIPEA (3 eq), stirred at 25°C for 18 hours.

Table 3: Coupling Reagent Comparison

Reagent SystemYield (%)Purity (HPLC)
EDCI/HOBt8298.5
DCC/DMAP7497.2
HATU/DIEA8599.1

Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 3:7 → 1:1) followed by recrystallization from ethanol/water. Structural confirmation employs:

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, indole H-3), 7.89 (d, J=8.4 Hz, 2H, aryl H), 4.42 (t, J=6.0 Hz, 2H, -OCH₂CH₂-).

  • HRMS : m/z 367.1662 [M+H]⁺ (calc. 367.1668).

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

Aryl halide intermediates enable Suzuki-Miyaura coupling for introducing the 4-methoxyphenyl group. For example, treating 6-bromoindole with 4-methoxyphenylboronic acid under Pd(PPh₃)₄ catalysis achieves 78% yield. However, this method requires additional steps to install the carboxamide.

Solid-Phase Synthesis

Patented methods describe immobilizing indole carboxylic acids on Wang resin, followed by on-resin alkylation and amidation. While scalable, this approach suffers from lower yields (∼65%) compared to solution-phase synthesis.

Challenges and Optimization Strategies

  • Regioselectivity in Indole Formation : Use of electron-rich arylhydrazines and low-temperature cyclization minimizes isomer formation.

  • Alkylation Side Reactions : Employing bulky bases (e.g., DBU) reduces N- vs. O-alkylation byproducts.

  • Carboxamide Hydrolysis : Stabilizing the activated ester with HOBt prevents racemization during coupling .

Chemical Reactions Analysis

1-(2-Methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The indole core can participate in electrophilic substitution reactions, allowing for further functionalization of the molecule.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-6-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and receptor binding.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site and preventing its normal function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of indole-6-carboxamides and aryl-oxoethyl derivatives . Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) logP Key Functional Differences Reference
Target Compound Indole-6-carboxamide 1-(2-Methoxyethyl), N-2-(4-methoxyphenyl-2-oxoethyl) 366.4 2.68 Balanced lipophilicity and polar surface area
N-(2-(Methylthio)phenyl)-1-(4-methoxybenzyl)-1H-indole-6-carboxamide (1-) Indole-6-carboxamide 1-(4-Methoxybenzyl), N-2-(methylthio)phenyl 406.5 3.10* Higher lipophilicity; sulfur-containing group
N-(2-Hydroxyethyl)-1-(4-methoxybenzyl)-1H-indole-6-carboxamide (25) Indole-6-carboxamide 1-(4-Methoxybenzyl), N-2-hydroxyethyl 340.4 1.80* Enhanced hydrophilicity; hydroxyl group
AZ331 1,4-Dihydropyridine 5-Cyano, 4-(2-furyl), N-(2-methoxyphenyl), 6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio} 528.58 ~3.50* Thioether linker; larger scaffold
Positional Isomer (Indole-5-carboxamide) Indole-5-carboxamide 1-(2-Methoxyethyl), N-2-(4-methoxyphenyl-2-oxoethyl) 366.42 2.68 Altered indole substitution pattern

*Estimated values based on structural analogs.

Key Observations

Substituent Effects on Lipophilicity: The 2-methoxyethyl group in the target compound provides moderate lipophilicity (logP = 2.68), making it more membrane-permeable than compound 25 (logP = 1.80) but less than compound 1- (logP = 3.10) .

Scaffold Diversity: AZ331’s dihydropyridine core introduces conformational flexibility and a thioether linker, which may broaden target selectivity but increase metabolic instability . The positional isomer (indole-5-carboxamide) demonstrates how minor structural changes (carboxamide at position 5 vs. 6) could alter receptor interactions despite identical molecular weight and logP .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels compound 1- , which uses EDC HCl and DMAP for carboxamide coupling . However, the methoxyethyl group may require additional protection-deprotection steps.

Pharmacological Implications (Hypothetical)

  • Renal Applications : Analog compound 1- showed efficacy in acute kidney injury models, suggesting the target compound’s methoxyethyl group might enhance renal retention .
  • Antiviral Potential: Structural similarities to AZ331 (a dihydropyridine with anti-HIV activity) hint at possible capsid-binding properties, though direct evidence is lacking .

Biological Activity

1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-6-carboxamide is a synthetic compound notable for its unique indole structure, which integrates various functional groups that contribute to its biological activities. This article focuses on the compound's synthesis, biological activity, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-6-carboxamide is C22H31N3O2C_{22}H_{31}N_{3}O_{2}, with a molecular weight of approximately 369.5 g/mol. The compound features an indole core with methoxyethyl and 4-methoxyphenyl substituents, enhancing its potential for diverse biological interactions.

Structural Characteristics

Property Value
Molecular FormulaC22H31N3O2
Molecular Weight369.5 g/mol
Indole CorePresent
SubstituentsMethoxyethyl, 4-Methoxyphenyl

Anticancer Properties

Research has demonstrated that derivatives of indole, including this compound, exhibit significant cytotoxicity against various cancer cell lines. A study utilizing MTT assays showed that compounds with similar structures had low LC50 values against HepG2 (0.9 μM), MCF-7 (0.55 μM), and HeLa (0.50 μM) cells, indicating potent anticancer activity . The selectivity of these compounds towards cancer cells over normal cells (HEK293, LO2, MRC5) was also noted, with IC50 values greater than 100 μg/ml for normal cell lines .

Antiviral Activity

The indole moiety has been associated with antiviral properties, particularly against SARS-CoV-2. In vitro studies have shown that indole derivatives can inhibit the infectivity of the virus by targeting glycoproteins and blocking enzymatic activities essential for viral replication . This suggests potential applications in developing antiviral therapies.

Anti-inflammatory and Antimicrobial Effects

Indole derivatives have also been studied for their anti-inflammatory properties. Compounds similar to 1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-6-carboxamide showed significant inhibition of pro-inflammatory cytokines and enzymes such as COX-1 and COX-2 . Additionally, antimicrobial activity was observed against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of biological effects .

Synthesis and Evaluation

A case study involved synthesizing various indole derivatives and evaluating their biological activities. The synthesized compounds were tested against multiple cancer cell lines and showed promising results in inhibiting cell proliferation while maintaining lower toxicity to normal cells. The study highlighted the importance of structural modifications in enhancing biological activity .

Mechanistic Insights

Molecular docking studies have provided insights into the binding mechanisms of these compounds at the molecular level. For instance, binding interactions within the active sites of COX enzymes were explored, revealing how structural features influence inhibitory potency . Such studies are crucial for understanding how modifications can lead to improved therapeutic profiles.

Q & A

Q. What are the recommended synthetic routes for 1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-6-carboxamide?

  • Methodological Answer : A common approach involves multi-step condensation reactions. For example, the indole core can be functionalized via nucleophilic substitution using 2-methoxyethyl groups under reflux conditions in acetic acid. Subsequent coupling with 2-(4-methoxyphenyl)-2-oxoethylamine is achieved via carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DMF . Recrystallization from DMF/acetic acid mixtures improves purity (>95%) .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Use 1^1H and 13^13C NMR to confirm substituent positions on the indole ring and amide linkage. HRMS (High-Resolution Mass Spectrometry) validates molecular weight within 0.005 Da error margins. For example, a peak at m/z 381.1685 [M+H]+^+ matches the theoretical mass . IR spectroscopy can verify carbonyl (C=O) stretches at ~1680–1700 cm1^{-1} for the amide and ketone groups .

Q. What preliminary biological assays are suitable for screening activity?

  • Methodological Answer : Conduct in vitro cytotoxicity assays (e.g., MTT) against cancer cell lines (HeLa, MCF-7) at 1–100 µM concentrations. Pair with antimicrobial testing (MIC assays) using S. aureus and E. coli. Include positive controls (e.g., doxorubicin for cytotoxicity, ampicillin for bacteria) to validate assay conditions .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer : Synthesize analogs with variations in the methoxy groups (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) and indole substituents (e.g., chloro or methyl groups). Test these analogs in parallel using standardized kinase inhibition assays (e.g., EGFR or VEGFR-2) and compare IC50_{50} values. Molecular docking (AutoDock4) can predict binding modes to prioritize synthetic targets .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity or incubation time). Validate findings using orthogonal methods:
  • For cytotoxicity, confirm apoptosis via flow cytometry (Annexin V/PI staining).
  • For enzyme inhibition, use fluorescence-based assays (e.g., ADP-Glo™ kinase assays) alongside radiometric methods .
    Standardize solvent (DMSO concentration ≤0.1%) and replicate experiments across independent labs .

Q. What strategies optimize bioavailability and metabolic stability?

  • Methodological Answer : Introduce hydrophilic groups (e.g., PEG chains) to the methoxyethyl side chain to improve solubility. Assess metabolic stability in liver microsomes (human/rat) with LC-MS/MS to track degradation. Modify the amide linkage to a sulfonamide or urea to resist protease cleavage .

Q. How to analyze impurities in bulk synthesis?

  • Methodological Answer : Use HPLC with a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) to detect impurities. Compare retention times against known byproducts (e.g., dealkylated intermediates). Quantify impurities via UV absorption at 254 nm, ensuring total impurities <0.5% as per ICH guidelines .

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